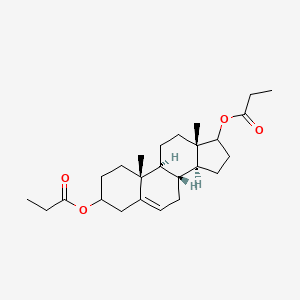

![molecular formula C15H18N4O2+2 B10858332 (NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine CAS No. 6736-02-3](/img/structure/B10858332.png)

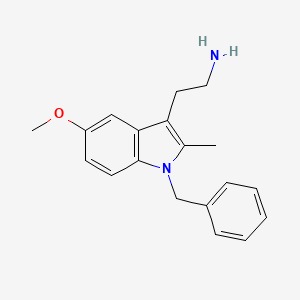

(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est chimiquement apparenté à d'autres oximes telles que l'asoxime, la pralidoxime et l'obidoxime . Les oximes sont réputées pour leur capacité à réactiver l'acétylcholinestérase, une enzyme inhibée par les organophosphorés, ce qui en fait des antidotes essentiels en cas d'exposition à des agents neurotoxiques .

Méthodes De Préparation

La synthèse du bromure de trimédoxime implique la réaction de la pyridine-4-carbaldéhyde avec l'hydroxylamine pour former l'oxime correspondante. Cet intermédiaire est ensuite mis à réagir avec le 1,3-dibromopropane pour donner le bromure de trimédoxime . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires mais sont optimisées pour une production à grande échelle, garantissant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le bromure de trimédoxime subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que cela ne soit pas une réaction courante pour son utilisation principale.

Réduction : Les réactions de réduction sont moins courantes pour le bromure de trimédoxime.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier impliquant les ions bromure.

Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxylamine pour la formation initiale de l'oxime et le 1,3-dibromopropane pour la formation du produit final . Le principal produit formé à partir de ces réactions est le bromure de trimédoxime lui-même, qui est utilisé pour ses propriétés de réactivation .

Applications De Recherche Scientifique

Le bromure de trimédoxime a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme réactif dans la synthèse d'autres composés pharmacologiquement actifs.

Mécanisme d'action

Le bromure de trimédoxime exerce ses effets en réactivant l'acétylcholinestérase, une enzyme inhibée par les organophosphorés. Le groupe oxime du bromure de trimédoxime interagit avec le résidu sérine phosphorylé dans le site actif de l'acétylcholinestérase, ce qui conduit au clivage du groupe phosphate et à la restauration de l'activité enzymatique . Ce processus de réactivation est essentiel pour contrer les effets toxiques de l'intoxication par les organophosphorés .

Mécanisme D'action

Trimedoxime bromide exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. The oxime group in trimedoxime bromide interacts with the phosphorylated serine residue in the active site of acetylcholinesterase, leading to the cleavage of the phosphate group and restoration of enzyme activity . This reactivation process is crucial in counteracting the toxic effects of organophosphate poisoning .

Comparaison Avec Des Composés Similaires

Le bromure de trimédoxime est similaire à d'autres oximes telles que la pralidoxime, l'obidoxime et l'asoxime. il possède des propriétés uniques qui le rendent particulièrement efficace dans certains scénarios :

Pralidoxime : Largement utilisé mais moins efficace contre certains agents neurotoxiques par rapport au bromure de trimédoxime.

Obidoxime : Fonction similaire mais possède des propriétés pharmacocinétiques différentes.

Asoxime : Autre oxime apparentée avec des profils de réactivation distincts.

La structure unique du bromure de trimédoxime lui permet d'être plus efficace dans la réactivation de l'acétylcholinestérase inhibée par des organophosphorés spécifiques, ce qui en fait un outil précieux dans les milieux médicaux et de recherche .

Propriétés

Numéro CAS |

6736-02-3 |

|---|---|

Formule moléculaire |

C15H18N4O2+2 |

Poids moléculaire |

286.33 g/mol |

Nom IUPAC |

(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C15H16N4O2/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21/h2-5,8-13H,1,6-7H2/p+2 |

Clé InChI |

LJYGXPCCGGSATE-UHFFFAOYSA-P |

SMILES isomérique |

C1=C[N+](=CC=C1/C=N\O)CCC[N+]2=CC=C(C=C2)/C=N\O |

SMILES canonique |

C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)

![(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858268.png)

![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)

![(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid](/img/structure/B10858294.png)

![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)

![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858328.png)